molecular formula C10H14N2O5 B085866 Thymidine-6-t CAS No. 13123-05-2

Thymidine-6-t

Cat. No.: B085866
CAS No.: 13123-05-2
M. Wt: 244.24 g/mol
InChI Key: IQFYYKKMVGJFEH-LJTCTKOTSA-N
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Description

Thymidine-6-t is a radiolabeled form of thymidine, a fundamental pyrimidine deoxynucleoside that is incorporated into DNA during replication . In research, tritiated thymidine analogs like this compound are pivotal tools for quantifying cell proliferation and investigating cell cycle dynamics . The compound is incorporated into newly synthesized DNA during the S-phase of the cell cycle by the same cellular machinery that utilizes endogenous thymidine . Historically, the detection of incorporated tritium was achieved through autoradiography, allowing for the precise tracking of dividing cells in fields such as neurogenesis and cancer biology . While newer analogs like BrdU and EdU have been developed with simpler detection protocols, tritiated thymidine remains a classic and well-characterized tool for DNA labeling studies . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

13123-05-2

Molecular Formula

C10H14N2O5

Molecular Weight

244.24 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-6-tritiopyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i3T

InChI Key

IQFYYKKMVGJFEH-LJTCTKOTSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

[3H]C1=C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Other CAS No.

13123-05-2

Origin of Product

United States

Scientific Research Applications

Cell Proliferation Studies

Thymidine-6-t is extensively used in cell proliferation assays, particularly the thymidine incorporation assay. This method involves measuring the uptake of radiolabeled thymidine into newly synthesized DNA strands during mitosis. The assay is vital for:

  • Cancer Research : Evaluating the effects of chemotherapeutic agents on tumor cell growth.
  • Immunology : Studying lymphocyte proliferation in response to antigens.
  • Stem Cell Research : Assessing the proliferation capacity of stem cells under various conditions .

Data Table: Common Applications of this compound in Cell Proliferation Studies

Application AreaMethodologyKey Findings
Cancer ResearchThymidine incorporation assayInhibition of tumor growth by specific agents
ImmunologyLymphocyte proliferation assaysEnhanced immune response with specific stimuli
Stem Cell ResearchProliferation capacity assessmentIdentification of optimal culture conditions

Cell Cycle Analysis

This compound is instrumental in inferring cell cycle parameters. Techniques such as tritiated thymidine autoradiography allow researchers to determine the duration of various cell cycle phases. This application is crucial for understanding:

  • Cell Cycle Dynamics : Estimating S-phase duration and overall cell cycle time.
  • Effects of Treatments : Analyzing how different treatments affect cell cycle progression .

Pharmacological Studies

In pharmacology, this compound serves as a model compound to evaluate drug interactions and mechanisms of action. Its ability to incorporate into DNA allows researchers to:

  • Assess Drug Efficacy : Determine how drugs influence DNA synthesis and cellular proliferation.
  • Investigate Toxicity : Study cytotoxic effects of compounds on normal versus cancerous cells .

DNA Damage and Repair Studies

Thymidine analogues, including this compound, are used to study DNA damage and repair mechanisms. For instance:

  • Phage Display Techniques : Researchers have utilized phage display methods to select antibodies that recognize DNA damage sites involving thymidine analogues .
  • Topical Treatments : Investigations into thymidine dinucleotide treatments have shown protective effects against UV-induced skin damage, highlighting its potential therapeutic applications .

Case Study: Thymidine Analogues in Cancer Treatment

A study demonstrated that treatment with thymidine dinucleotide significantly reduced squamous cell carcinoma development in UV-exposed models. This finding underscores the potential of thymidine derivatives in cancer prevention strategies.

Comparison with Similar Compounds

6-Azathymidine (CAS 13410-30-5)

  • Molecular Formula : C₉H₁₃N₃O₅
  • Molecular Weight : 243.22 g/mol
  • Key Feature : Substitution of a nitrogen atom (aza group) at the 6-position instead of tritium.
  • Used in antiviral and anticancer research .
Parameter Thymidine-6-t 6-Azathymidine
Substitution Tritium at 6-position Nitrogen at 6-position
Detection Radioactive (³H) UV/VIS or mass spectrometry
Toxicity Low (requires radiation safety) Higher (potential metabolic interference)
Primary Use DNA labeling in cell assays Antiviral/anticancer studies

5,6-Dihydro-6-hydroxy-thymidine (CAS 32926-52-6)

  • Molecular Formula : C₁₀H₁₆N₂O₆
  • Molecular Weight : 260.24 g/mol
  • Key Feature : Saturation of the 5,6-bond and hydroxylation at the 6-position.
  • Applications : Likely a metabolic intermediate or synthetic precursor; altered stability due to reduced aromaticity .
Parameter This compound 5,6-Dihydro-6-hydroxy-thymidine
Structure Aromatic thymine ring Non-aromatic (dihydroxy)
Stability High (stable in DNA) Lower (prone to oxidation)
Metabolic Role DNA incorporation Potential detoxification product

Thymidine-5'-diphosphate-6-deoxy-D-allose

  • Key Feature : Diphosphate group at the 5'-position and deoxy modification at the 6-position.
  • Applications : Involved in nucleotide-sugar metabolism; role in glycosylation pathways .
Parameter This compound Thymidine-5'-diphosphate-6-deoxy-D-allose
Functional Groups Tritium label Diphosphate and deoxy sugar
Molecular Weight 244.24 g/mol Not specified (complex structure)
Biological Role DNA synthesis tracking Glycosylation or enzymatic substrates

Radiolabeling Efficiency

This compound exhibits superior sensitivity in DNA tracking compared to non-radioactive analogs like 6-Azathymidine. Studies using [³H]-Thymidine (this compound) demonstrated a detection limit of 0.1–1.0 Bq/mm² in autoradiography, enabling precise quantification of cell proliferation .

Critical Analysis of Discrepancies

  • Molecular Weight Variations : reports a molecular weight of 244.24 g/mol for this compound (including tritium), while and cite 242.23 g/mol (excluding isotopic mass). This discrepancy highlights the importance of specifying isotopic contributions in radiolabeled compounds .

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with thymidine (1) , which undergoes sequential modifications to introduce allyl groups at the 4′- and 5′-positions. Treatment of 4′-C-allylthymidine (2) with o-iodoxybenzoic acid (IBX) oxidizes the 5′-hydroxyl to a ketone, enabling Lewis acid-mediated allylation with allyltrimethylsilane. This step selectively yields the 5′S-isomer (3) with a 5′S-configuration, confirmed via X-ray crystallography.

Cyclization and Hydrogenation

A Grubbs second-generation catalyst facilitates ring-closing metathesis of diallylthymidine (3) , forming a six-membered spirocyclic intermediate (4) . Subsequent hydrogenation over palladium on carbon saturates the double bond, producing the saturated spirothymidine (5) . Final deprotection of the tert-butyldimethylsilyl (TBS) group with tetra-n-butylammonium fluoride (TBAF) yields 6′-C-spiro-thymidine (6) .

Table 1: Key Reaction Parameters for Spirothymidine Synthesis

StepReagents/ConditionsYield (%)
AllylationAllyltrimethylsilane, BF₃·OEt₂, CH₂Cl₂, 0°C85
MetathesisGrubbs II, CH₂Cl₂, 40°C, 12 h78
HydrogenationH₂, Pd/C, MeOH, rt, 24 h92
DeprotectionTBAF, THF, rt, 6 h95

Structural Analysis

N3-Functionalization and Cyclization Strategies

Butenylation at the N3 Position

To enhance solubility and enable further modifications, thymidine undergoes N3-butenylation in N,N-dimethylformamide (DMF) at 60°C for 48 h. This step installs a butenyl group while protecting the imide nitrogen, achieving >90% yield. The resulting N3-butenyl thymidine serves as a precursor for cyclic phosphoester formation.

Cyclic Phosphoester Monomer Synthesis

Reaction of N3-butenyl thymidine with 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of triethylamine generates a six-membered cyclic phosphotriester monomer (R)-5 . Density functional theory (DFT) calculations attribute the monomer’s reactivity to a ring strain energy of 6–7 kcal/mol, enabling ring-opening polymerization (ROP) at ambient temperatures.

Table 2: Comparison of Cyclic Monomer Reactivity

MonomerConfigurationRing Strain Energy (kcal/mol)Polymerization Feasibility
(R)-5R6.5High
(S)-5S2.1Low

Radiolabeling Precursor Synthesis for ¹⁸F-FLT

Anhydrothymidine Formation

A patented route begins with 2,3′-anhydrothymidine (7) , synthesized from thymidine via intramolecular cyclization under acidic conditions. The 5′-hydroxyl group is protected as a trityl ether to prevent undesired side reactions during subsequent enolation.

Enolation and Leaving Group Installation

Enolation of the 2-carbonyl group with potassium tert-butoxide and trimethylsilyl chloride generates a 2-O-alkyl enol ether (8) . The 3′-hydroxyl is then converted to a mesylate leaving group, enabling nucleophilic fluorination with ¹⁸F⁻ to yield ¹⁸F-FLT (9) after deprotection.

Table 3: Radiolabeling Precursor Synthesis Steps

StepReagents/ConditionsYield (%)
CyclizationHCl, MeOH, reflux, 8 h75
5′-O-TritylationTrityl chloride, pyridine, rt, 12 h88
Enolationt-BuOK, TMSCl, THF, −78°C, 1 h82
MesylationMsCl, Et₃N, CH₂Cl₂, 0°C, 2 h90

Impact of 6′-C-Spiro Modification on Oligonucleotide Properties

Duplex-Forming Ability

UV melting experiments demonstrate that oligonucleotides containing 6′-C-spiro-thymidine (ON2) exhibit reduced duplex stability compared to natural DNA. For example, the melting temperature (Tₘ) of ON2 hybridized with complementary RNA is 3°C lower than unmodified DNA. In contrast, 5′S-spiro-thymidine (ON5) shows comparable Tₘ values to natural DNA, attributed to its N-type sugar pucker.

Nuclease Resistance

Incorporating 6′-C-spiro-thymidine at the 3′-end of oligonucleotides enhances resistance to exonuclease degradation. Modified oligonucleotides retain >80% integrity after 24 h in serum, whereas unmodified counterparts degrade completely within 2 h.

Table 4: Functional Properties of Modified Oligonucleotides

OligonucleotideModification PositionTₘ (°C) vs. RNANuclease Resistance (% intact at 24 h)
ON1None680
ON26′-C-spiro6582
ON55′S-spiro6745

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The ring-closing metathesis approach () offers high yields (78–95%) but requires expensive catalysts like Grubbs II. In contrast, the cyclic phosphoester route () leverages organocatalysis with TBD, enabling polymerization at ambient temperatures but yielding lower-molecular-weight polymers (Mₙ ≈ 5 kDa). The radiolabeling method () prioritizes rapid fluorination but involves multiple protection/deprotection steps.

Conformational Control

6′-C-spiro modification enforces a fixed γ torsion angle (54°) and S-type sugar pucker, destabilizing duplexes but enhancing nuclease resistance . This trade-off underscores its suitability for antisense oligonucleotides requiring prolonged serum stability over strong target binding.

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